methyl 4-{(Z)-[2-({3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-yl}carbonyl)hydrazinylidene]methyl}benzoate
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Overview
Description
METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoate ester, and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The resulting pyrazole intermediate is then reacted with 4-(propan-2-yloxy)benzaldehyde to form the desired pyrazole derivative. Finally, the benzoate ester is introduced through an esterification reaction with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-[(Z)-[({3-[4-(METHOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
METHYL 4-[(Z)-[({3-[4-(ETHOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[[3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C22H22N4O4/c1-14(2)30-18-10-8-16(9-11-18)19-12-20(25-24-19)21(27)26-23-13-15-4-6-17(7-5-15)22(28)29-3/h4-14H,1-3H3,(H,24,25)(H,26,27)/b23-13- |
InChI Key |
WZACDRCCYXZHML-QRVIBDJDSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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